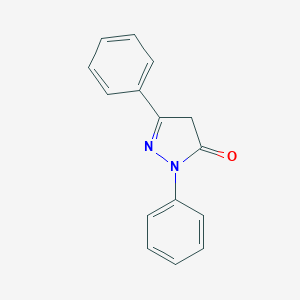
1,3-二苯基-1H-吡唑-5(4H)-酮
概述
描述
科学研究应用
神经药理学:抗抑郁候选药物
该化合物因其在神经药理学中的潜在作用而受到研究,尤其是作为一种抗抑郁药。 研究表明,该化合物的衍生物,如3-氰基-N-(1,3-二苯基-1H-吡唑-5-基)苯甲酰胺,在治疗由压力引起的抑郁样行为方面显示出前景 . 这些发现表明该化合物可能是抗抑郁药范围内的宝贵补充,特别是对于压力相关的抑郁症。
药物化学:mGluR5 调节
在药物化学中,该化合物的衍生物已被证明可以调节代谢型谷氨酸受体 5 (mGluR5),该受体在各种认知功能中起着重要作用 . 这种调节可以导致强大的抗抑郁作用,突出了该化合物在认知障碍和抑郁症中的治疗潜力。
农药化学:杀虫剂开发
该化合物所属的吡唑骨架在农药化学中广泛用于开发杀虫剂 . 吡唑核的通用性允许创建对农业害虫具有特定作用的化合物,从而有助于作物保护策略。
配位化学:配体合成
在配位化学中,该化合物用作合成复杂金属离子的配体 . 它与金属结合的能力可以用来创造具有工业应用所需特性的新材料。
有机金属化学:催化剂设计
该化合物的骨架在有机金属化学中用于设计促进各种化学反应的催化剂 . 这些催化剂可以应用于合成过程,包括生产药物和精细化学品的合成过程。
合成化学:杂环化合物合成
合成化学家重视该化合物在杂环化合物合成中的作用 . 它的结构是创建大量杂环化合物的关键组成部分,这些化合物在药物发现和开发中具有潜在的应用。
生物活性:药理功能
该化合物核心部位的吡唑部分与广泛的药理功能相关 . 它存在于许多生物活性化学物质中,这些化学物质被用作合成各种疾病药物的支架。
高温应用:热稳定性
研究表明,该化合物的某些衍生物表现出高热稳定性,使其适合高温应用 . 这种特性在需要材料能够承受极端温度的工业过程中特别有价值。
作用机制
Target of Action
The primary target of 1,3-diphenyl-1H-pyrazol-5(4H)-one is the metabotropic glutamate receptor 5 (mGluR5) . mGluR5 plays a crucial role in various cognitive functions .
Mode of Action
1,3-diphenyl-1H-pyrazol-5(4H)-one interacts with mGluR5 as a positive allosteric modulator . This means it binds to a site on the receptor different from the active site, enhancing the receptor’s response to its ligand, glutamate .
Biochemical Pathways
The modulation of mGluR5 function by 1,3-diphenyl-1H-pyrazol-5(4H)-one affects the glutamatergic signaling pathway . This pathway is involved in various cognitive functions, and its modulation can have significant effects on behavior .
Pharmacokinetics
In a study, a single oral dose administration of a similar compound, cdppb (20 mg/kg), was found to alleviate social avoidance behaviors in mice . This suggests that the compound may have good bioavailability and can cross the blood-brain barrier.
Result of Action
The modulation of mGluR5 function by 1,3-diphenyl-1H-pyrazol-5(4H)-one has been associated with robust anti-depressant effects . It has been found to alleviate depressive-like behavior induced by repeated social defeat stress in mice .
Action Environment
The efficacy of 1,3-diphenyl-1H-pyrazol-5(4H)-one can be influenced by environmental factors. For instance, positive social interaction during stress was found to prevent the development of depressive-like behavior, suggesting that the environment can modulate the compound’s action .
实验室实验的优点和局限性
3H-Pyrazol-3-one, 2,4-dihydro-2,5-diphenyl- has several advantages for use in laboratory experiments. First, it is relatively easy to synthesize and is available commercially. Additionally, it is relatively stable in solution and has a high solubility in organic solvents. However, the compound is also known to be toxic and has been linked to some adverse health effects. Therefore, it is important to use caution when working with this compound in the laboratory.
未来方向
There are a number of potential future directions for the study of 3H-Pyrazol-3-one, 2,4-dihydro-2,5-diphenyl-. First, further research could be done to elucidate the exact mechanism of action of the compound. Additionally, further studies could be done to explore the biochemical and physiological effects of the compound. Finally, further studies could be done to explore potential applications of the compound in the synthesis of pharmaceuticals, agrochemicals, and industrial catalysts.
安全和危害
属性
IUPAC Name |
2,5-diphenyl-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c18-15-11-14(12-7-3-1-4-8-12)16-17(15)13-9-5-2-6-10-13/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKALFCNIJHTJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063620 | |
| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-2,5-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4845-49-2 | |
| Record name | 2,4-Dihydro-2,5-diphenyl-3H-pyrazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4845-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-2,5-diphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004845492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Diphenylpyrazolone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59778 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-2,5-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-2,5-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-diphenyl-5-pyrazolone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.118 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-Dihydro-2,5-diphenyl-3H-pyrazol-3-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NB96PB9MBJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details






Q & A
Q1: How does 2,5-Diphenyl-2,4-dihydro-pyrazol-3-one enable the spectrophotometric determination of Metoclopramide Hydrochloride?
A1: 2,5-Diphenyl-2,4-dihydro-pyrazol-3-one (DPP) reacts with diazotized Metoclopramide Hydrochloride (MCP) in an alkaline environment. This reaction forms a colored azo dye, which can be quantified using spectrophotometry. The intensity of the color produced is directly proportional to the concentration of MCP in the sample [].
Q2: What are the advantages of using 2,5-Diphenyl-2,4-dihydro-pyrazol-3-one in this specific spectrophotometric method (Method A)?
A2: Using DPP in Method A offers several benefits:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

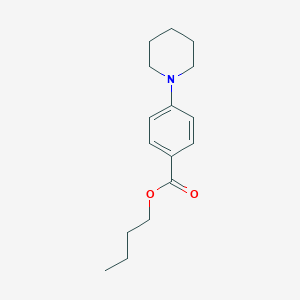
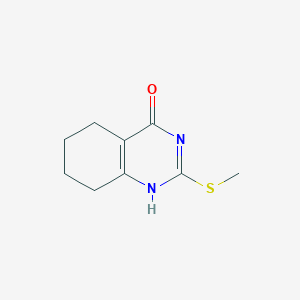
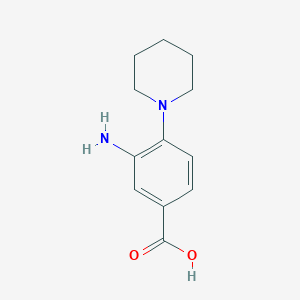
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B181837.png)


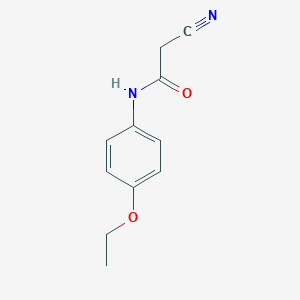

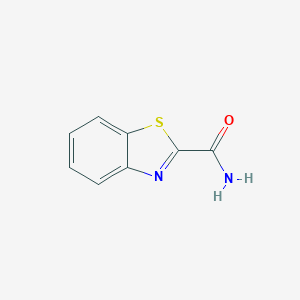



![1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B181855.png)
